2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-(propan-2-YL)acetamide
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Overview
Description
2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-(propan-2-YL)acetamide is a complex organic compound with a unique structure that combines elements of pyrimidoindole and acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-(propan-2-YL)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidoindole core, followed by the introduction of the sulfanyl and acetamide groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-(propan-2-YL)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-(propan-2-YL)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: It could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-(propan-2-YL)acetamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-(6,7,8,9-tetrahydro-5H-pyrimido[5,4-b]indol-2-yl)phenyl methyl ether
- 8-Methyl-5H-pyrimido[5,4-b]indol-4-ol
- Methyl 2-(5H-pyrimido[5,4-B]indol-4-ylsulfanyl)acetate
Uniqueness
2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-(propan-2-YL)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness can confer distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C16H18N4OS |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C16H18N4OS/c1-9(2)19-13(21)7-22-16-15-14(17-8-18-16)11-6-10(3)4-5-12(11)20-15/h4-6,8-9,20H,7H2,1-3H3,(H,19,21) |
InChI Key |
VYDKOMAISYILJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN=C3SCC(=O)NC(C)C |
Origin of Product |
United States |
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